molecular formula C4H7ClN2OS B591534 (2-Aminothiazol-5-yl)methanol hydrochloride CAS No. 1640995-62-5

(2-Aminothiazol-5-yl)methanol hydrochloride

Cat. No. B591534
CAS RN: 1640995-62-5
M. Wt: 166.623
InChI Key: XBZZLTDJVMVQIL-UHFFFAOYSA-N
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Description

“(2-Aminothiazol-5-yl)methanol hydrochloride” is a chemical compound with the molecular formula C4H7ClN2OS and a molecular weight of 166.623 . It is available for purchase from various chemical suppliers .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For instance, a catalyst-free multicomponent synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives was developed, employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid, and different aldehydes at 80 °C in an aqueous ethanol medium .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 4 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .

Scientific Research Applications

Synthesis of Derivatives

“(2-Aminothiazol-5-yl)methanol hydrochloride” is used in the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives . This process involves a catalyst-free multicomponent synthesis employing 2-aminothiazole, N′,N′-dimethyl barbituric acid/barbituric acid and different aldehydes at 80 °C in an aqueous ethanol medium .

Antioxidant Activity

The synthesized compounds from “this compound” have shown antioxidant activity . In both ABTS and DPPH radical scavenging assays, certain compounds exhibit excellent potency compared to the standard ascorbic acid .

Anti-proliferative Effects

Some of the synthesized compounds have shown good anti-proliferative effects on HepG2 cells . This suggests potential applications in cancer research.

Green Chemistry

The synthesis process of the derivatives from “this compound” aligns with the principles of green chemistry . It includes superior green credential parameters, metal-free multicomponent synthesis, faster reaction times, greater product yields, and simple product purification without column chromatography .

Pharmacological Applications

2-Aminothiazole, a core structure in “this compound”, has extensive biological activity, such as antidiabetic, antitubercular, anticonvulsant, antioxidant, antimicrobial, antiviral, anticancer, anti-inflammatory and antifungal . Therefore, it plays a significant role in pharmacological applications and is also used for the development of drugs to treat various disorders .

Natural Product

2-Aminothiazole is a natural product found in vitamin thiamine (B1) and other natural sources . This makes “this compound” a compound of interest in the study of natural products and their applications.

properties

IUPAC Name

(2-amino-1,3-thiazol-5-yl)methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2OS.ClH/c5-4-6-1-3(2-7)8-4;/h1,7H,2H2,(H2,5,6);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZZLTDJVMVQIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1640995-62-5
Record name 5-Thiazolemethanol, 2-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1640995-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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